molecular formula C10H9F2NO5 B2965162 Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate CAS No. 179011-36-0

Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate

Cat. No.: B2965162
CAS No.: 179011-36-0
M. Wt: 261.181
InChI Key: UOVQPWRQZSZGDV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate involves the reaction of 2,4-difluoro-5-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO5/c1-2-17-10(14)5-18-9-4-8(13(15)16)6(11)3-7(9)12/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVQPWRQZSZGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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